molecular formula C6H8BrN3 B2551594 5-Bromo-6-ethylpyrimidin-4-amine CAS No. 1520502-87-7

5-Bromo-6-ethylpyrimidin-4-amine

Cat. No. B2551594
CAS RN: 1520502-87-7
M. Wt: 202.055
InChI Key: QKXISDUSLPVLLP-UHFFFAOYSA-N
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Description

5-Bromo-6-ethylpyrimidin-4-amine is a compound that falls within the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. The presence of bromine and ethyl groups on the pyrimidine ring suggests that this compound could be a versatile intermediate in the synthesis of various chemical entities, potentially useful in pharmaceuticals, agrochemicals, or materials science.

Synthesis Analysis

The synthesis of brominated pyrimidines, such as 5-Bromo-6-ethylpyrimidin-4-amine, often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine has been synthesized and used in selective palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidine compounds . Although the specific synthesis of 5-Bromo-6-ethylpyrimidin-4-amine is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related bromopyrimidines has been studied using X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which crystallized in the monoclinic crystal system . This suggests that 5-Bromo-6-ethylpyrimidin-4-amine could potentially crystallize in a similar manner, and its structure could be elucidated using similar techniques.

Chemical Reactions Analysis

Bromopyrimidines are reactive intermediates that can undergo further chemical transformations. For instance, 4-amino-5-bromo-2-substituted-aminopyrimidines, which are structurally related to 5-Bromo-6-ethylpyrimidin-4-amine, have been obtained and further reacted with isothiocyanates to form thiazolo[4,5-d]pyrimidine derivatives . This indicates that 5-Bromo-6-ethylpyrimidin-4-amine could also participate in various chemical reactions to yield a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-6-ethylpyrimidin-4-amine can be inferred from related compounds. Brominated pyrimidines typically exhibit high reactivity due to the presence of the bromine atom, which can be displaced in nucleophilic substitution reactions. The solubility, melting point, and other physical properties would depend on the specific substituents on the pyrimidine ring. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved single-crystal X-ray analysis and vibrational spectral studies to understand its structure . Similar studies could be conducted on 5-Bromo-6-ethylpyrimidin-4-amine to determine its properties.

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

  • The regioselective synthesis of 5-Bromo-6-ethylpyrimidin-4-amine derivatives through displacement reactions has been explored. X-ray crystallography analysis revealed the formation of structurally distinct pyrimidines, showcasing their potential as scaffolds in the design of novel compounds with specific properties (Doulah et al., 2014).

Heterocyclic Compound Synthesis

  • The compound serves as a precursor in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, indicating its utility in creating new molecules with potential therapeutic applications (Bakavoli et al., 2006).

Amplification of Phleomycin

  • 5-Bromo-6-ethylpyrimidin-4-amine derivatives have been investigated for their ability to amplify the effect of phleomycin, a chemotherapeutic agent, demonstrating the compound's relevance in enhancing drug efficacy (Kowalewski et al., 1981).

Amination Reactions

  • Studies on the amination of halogenated pyrimidines, including 5-Bromo-6-ethylpyrimidin-4-amine, have provided insights into reaction mechanisms and product selectivity, contributing to the development of more efficient synthetic routes for aminopyrimidines (Rasmussen & Plas, 2010).

Catalysis and Amination

  • The role of copper catalysis in the amination of aryl halides, including derivatives of 5-Bromo-6-ethylpyrimidin-4-amine, highlights the importance of this compound in developing novel catalytic methods for nitrogen incorporation, essential for pharmaceutical synthesis (Lang et al., 2001).

properties

IUPAC Name

5-bromo-6-ethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXISDUSLPVLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-ethylpyrimidin-4-amine

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